molecular formula C9H7F3O3 B13638601 4-(1,1,2-Trifluoroethoxy)benzoicacid

4-(1,1,2-Trifluoroethoxy)benzoicacid

Cat. No.: B13638601
M. Wt: 220.14 g/mol
InChI Key: PGIPRYYJVYBVLO-UHFFFAOYSA-N
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Description

4-(1,1,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-trifluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of 4-(1,1,2-trifluoroethoxy)benzoic acid may involve continuous synthesis methods, where raw materials such as vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are introduced into a continuous reactor . This method ensures a consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(1,1,2-trifluoroethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate enzyme activity and influence metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,2-trifluoroethoxy)benzoic acid is unique due to its specific trifluoroethoxy substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

4-(1,1,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)

InChI Key

PGIPRYYJVYBVLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(CF)(F)F

Origin of Product

United States

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